N-(1,3-benzothiazol-2-yl)-2-(1H-indol-1-yl)acetamide
Description
N-(1,3-benzothiazol-2-yl)-2-(1H-indol-1-yl)acetamide is a heterocyclic compound combining a benzothiazole core with an indole moiety via an acetamide linker. Benzothiazoles are renowned for their pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory properties, while indole derivatives are key in neurotransmitter modulation (e.g., serotonin pathways) and apoptosis regulation . This hybrid structure positions the compound as a promising candidate for targeting multiple biological pathways, particularly in oncology and neurology. Its molecular formula is C₁₆H₁₁N₃OS, with a molecular weight of 293.34 g/mol, and it exhibits planar geometry due to conjugated bonds in the benzothiazole-indole system, enhancing its binding affinity to biomolecular targets .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-indol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c21-16(11-20-10-9-12-5-1-3-7-14(12)20)19-17-18-13-6-2-4-8-15(13)22-17/h1-10H,11H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGMIOFIQONWOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,3-benzothiazol-2-yl)-2-(1H-indol-1-yl)acetamide” typically involves the following steps:
Formation of Benzothiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Formation of Indole Moiety: Indole can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The final step involves coupling the benzothiazole and indole moieties through an acetamide linkage. This can be done using reagents like acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Sulfonylation at Indole Nitrogen
The indole nitrogen undergoes sulfonylation with aryl/heteroaryl sulfonyl chlorides, enhancing electrophilicity for downstream reactivity .
Example Reaction :
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Substrate : 2-[1H-indol-1-yl]acetamide derivative.
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Reagent : 4-Chlorophenylsulfonyl chloride.
Product : 2-[1-(4-Chlorophenylsulfonyl)-1H-indol-3-yl]-N-(benzothiazol-2-yl)acetamide.
Halogenation
Bromine or chlorine substituents are introduced via electrophilic aromatic substitution on the benzothiazole ring.
Example :
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Reagent : N-Bromosuccinimide (NBS) in DMF.
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Product : N-(6-Bromo-1,3-benzothiazol-2-yl)-2-(1H-indol-1-yl)acetamide .
Methoxylation
Methoxy groups are added using methylating agents (e.g., CH₃I/K₂CO₃) to enhance solubility and electronic effects.
Hydrolysis of Acetamide Linker
Under strong acidic (HCl) or basic (NaOH) conditions, the acetamide bond cleaves to regenerate amine and carboxylic acid precursors.
Mechanism :
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Acidic hydrolysis: Protonation of carbonyl oxygen followed by nucleophilic attack by water.
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Basic hydrolysis: Deprotonation and hydroxide ion attack at the carbonyl carbon .
Interaction with Biological Nucleophiles
In pharmacological studies, the compound reacts with thiol (-SH) or amino (-NH₂) groups in enzymes (e.g., cyclooxygenase-2):
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Thiol adduct formation : Benzothiazole sulfur participates in disulfide bonds with cysteine residues .
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Hydrogen bonding : Indole NH and acetamide carbonyl interact with active-site residues, confirmed via molecular docking .
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Functional Group Modified | Yield Range |
|---|---|---|---|
| Amide coupling | EDC·HCl, HOBt, THF, RT | Acetamide linker | 68–85% |
| Sulfonylation | ArSO₂Cl, CDCl₃, RT | Indole nitrogen | 75–85% |
| Halogenation | NBS, DMF, 50°C | Benzothiazole ring | 70–79% |
| Methoxylation | CH₃I, K₂CO₃, acetone | Indole/benzothiazole ring | 65–72% |
Mechanistic Insights
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Amide bond stability : The acetamide linker resists hydrolysis under physiological pH (7.4) but cleaves in acidic tumor microenvironments, enabling targeted drug delivery .
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Electronic effects : Electron-withdrawing groups (e.g., -SO₂Ar) on the indole nitrogen increase electrophilicity, enhancing reactivity toward nucleophilic targets .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(1,3-benzothiazol-2-yl)-2-(1H-indol-1-yl)acetamide exhibit significant anticancer properties. Studies have shown:
- Mechanism of Action : The compound may inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth.
- Case Study : A derivative of this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells, showing promise for further development as an anticancer agent .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in several studies:
- In Vitro Studies : The compound has been shown to reduce levels of pro-inflammatory cytokines in cell cultures.
- In Vivo Studies : Animal models treated with this compound exhibited reduced inflammation markers, suggesting its utility in treating inflammatory diseases .
Antidiabetic Properties
Recent investigations have explored the anti-diabetic effects of this compound:
- Mechanistic Insights : It is believed to enhance insulin sensitivity and reduce blood glucose levels through modulation of glucose metabolism pathways.
- Research Findings : Experimental data indicate that derivatives of this compound can lower blood sugar levels in diabetic animal models .
Material Science Applications
This compound also shows promise in the field of materials science:
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics:
- Semiconductors : Its structure can be utilized in the development of organic semiconductors due to favorable charge transport characteristics.
Photovoltaic Devices
Research is ongoing into its use in photovoltaic cells, where it may enhance light absorption and improve energy conversion efficiency.
Mechanism of Action
The mechanism of action of “N-(1,3-benzothiazol-2-yl)-2-(1H-indol-1-yl)acetamide” would depend on its specific biological activity. Generally, compounds with benzothiazole and indole moieties can interact with various molecular targets, such as enzymes, receptors, and DNA. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Benzothiazole-Benzotriazole Hybrid ()
This analog replaces the indole moiety with a benzotriazole ring, introducing additional nitrogen atoms. The benzotriazole group confers resistance to metabolic degradation, improving pharmacokinetic stability.
Sulfonyl-Indole Derivatives ()
The sulfonyl group in 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methylthiazol-2-yl)acetamide enhances aqueous solubility, making it suitable for intravenous formulations. However, the thiazole ring may reduce binding affinity to benzothiazole-specific targets like topoisomerase II, a common anticancer mechanism .
Bromoindole Analogs ()
Bromine substitution at the indole’s 4-position (as in N-[3-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide) increases electrophilicity, promoting covalent interactions with cysteine residues in enzymes. While this enhances cytotoxicity, it may also elevate off-target effects compared to the target compound’s non-covalent binding .
Thiadiazole-Indole Hybrids ()
Compounds like 5-(3-indolyl)-1,3,4-thiadiazoles exhibit potent DNA intercalation due to thiadiazole’s planar structure. However, their lack of a benzothiazole moiety reduces selectivity for cancer-specific kinases, a key advantage of the target compound .
Adamantyl-Benzothiazole Derivatives ()
The adamantyl group in 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide imparts high lipophilicity, facilitating CNS penetration. However, steric bulk may hinder binding to compact active sites, unlike the more streamlined target compound .
Research Findings and Implications
- Anticancer Potential: The target compound’s dual benzothiazole-indole system likely inhibits topoisomerase I/II and tubulin polymerization, mechanisms observed in related benzothiazoles (e.g., 2-(4-chlorophenoxy)-N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]acetamide ).
- Synthetic Feasibility : The target compound’s synthesis avoids complex sulfonation or bromination steps required in analogs (e.g., ), improving scalability .
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-(1H-indol-1-yl)acetamide is a synthetic compound that integrates both benzothiazole and indole moieties. These structural components are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Structural Overview
The compound features a benzothiazole ring linked to an indole via an acetamide group. This unique combination enhances its biological activity compared to simpler derivatives. The molecular formula is , and it has a molecular weight of approximately 337.4 g/mol.
| Structural Component | Description |
|---|---|
| Benzothiazole | Known for various pharmacological applications |
| Indole | Associated with neurotransmitter activity |
| Acetamide | Influences biological activity and chemical reactivity |
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Anti-inflammatory Properties : Studies have shown that benzothiazole derivatives can reduce inflammation markers both in vitro and in vivo. This suggests that this compound may also possess anti-inflammatory effects.
- Anticancer Activity : Compounds incorporating benzothiazole and indole structures have demonstrated potential as anticancer agents. They may interact synergistically with biological targets involved in cancer progression .
- Antidiabetic Effects : Some derivatives have been evaluated for their ability to modulate glucose metabolism, indicating potential applications in diabetes management.
The mechanism by which this compound exerts its biological effects typically involves:
- Binding Assays : These assays evaluate the compound's affinity for enzymes or receptors involved in disease pathways.
- Cellular Assays : In vitro studies assess the efficacy of the compound on various cell lines, including cancerous and non-cancerous cells.
Case Studies
A number of studies have explored the biological activity of related compounds:
- Anti-inflammatory Study : A derivative exhibited a significant reduction in pro-inflammatory cytokines in LPS-stimulated macrophages, suggesting potential therapeutic use in inflammatory diseases.
- Anticancer Study : A related benzothiazole-indole compound demonstrated cytotoxic effects against HeLa cells with an IC50 value of 12 µM, indicating its potential as an anticancer agent.
- Diabetes Management : Another study highlighted the ability of similar compounds to enhance insulin sensitivity in diabetic rodent models.
Synthesis Approaches
The synthesis of this compound generally involves several steps:
- Formation of Benzothiazole : The initial step often includes the condensation of thioamide with a suitable aldehyde.
- Indole Synthesis : Indoles can be synthesized through Fischer indole synthesis or other methods involving cyclization reactions.
- Coupling Reaction : The final step typically involves coupling the benzothiazole with the indole using acetic acid under controlled conditions.
Comparative Analysis
To highlight the uniqueness of this compound, here is a comparison with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(6-amino-1,3-benzothiazol-2-yl)acetamide | Benzothiazole core | Anti-inflammatory |
| N-(6-nitrobenzothiazol-2-yl)acetamide | Nitro substitution | Anticancer |
| Benzothiazole-based pyrimidine derivatives | Pyrimidine ring addition | Anti-tubercular |
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing N-(1,3-benzothiazol-2-yl)-2-(1H-indol-1-yl)acetamide and its derivatives?
The compound is synthesized via nucleophilic substitution or coupling reactions. A typical protocol involves refluxing intermediates like indole-3-carbaldehyde oxime with chloroacetamide derivatives in DMF using potassium iodide as a catalyst and potassium carbonate as a base (8 hours, 80°C). Post-reaction, the product is precipitated in ice-cold water and recrystallized from ethanol for purification . For benzothiazole derivatives, reactions often utilize chloroacetyl imidazole intermediates in chloroform under reflux conditions .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1757 cm⁻¹, NH bend at ~1602 cm⁻¹) .
- NMR (¹H and ¹³C) : Confirms proton environments and carbon frameworks (e.g., δ 4.83 ppm for CH₂ in acetamide groups) .
- Mass spectrometry : Validates molecular ion peaks and fragmentation patterns.
- Elemental analysis : Ensures purity by matching calculated and observed C/H/N ratios .
- X-ray crystallography : Resolves 3D molecular geometry using SHELX software (bond lengths: ~1.376 Å for C(9)-N(1); angles: ~124.87° for C(9)-N(1)-C(19)) .
Q. What pharmacophoric elements contribute to the bioactivity of benzothiazolyl-indole acetamides?
The indole nucleus (aromatic π-system), acetamide linker (hydrogen-bonding capability), and benzothiazole ring (electron-withdrawing effects) are critical. Substituents like halogens or methoxy groups enhance antioxidant or target-binding properties by modulating electron density and steric interactions .
Advanced Research Questions
Q. How do halogen substituents influence the antioxidant activity of indole acetamide derivatives?
Halogens (e.g., Cl at the 2-position of the phenyl ring) increase electron-withdrawing effects, stabilizing radical intermediates in antioxidant assays. For example, compound 3a (2-chlorophenyl derivative) showed superior DPPH radical scavenging (IC₅₀: ~25 µM) compared to non-halogenated analogs. This aligns with FRAP assay results, where electron-deficient aromatic systems enhance metal ion reduction .
Q. What computational strategies validate the molecular geometry of this compound?
Density Functional Theory (DFT) with the B3LYP functional is used to optimize geometries, which are cross-validated against X-ray crystallography data. For example, calculated bond lengths (C(9)-N(1): 1.376 Å) and angles (C(9)-N(1)-C(19): 124.87°) match experimental values within 0.02 Å and 1.5°, respectively . This approach predicts reactive sites for electrophilic substitution (e.g., indole C3 position) .
Q. How can researchers resolve contradictions in bioactivity data across studies?
Discrepancies often arise from assay conditions (e.g., DPPH vs. FRAP protocols) or substituent positioning. For instance, meta-substituted derivatives may underperform in cell-based assays due to poor membrane permeability, despite strong in vitro antioxidant activity. Systematic SAR studies and pharmacokinetic profiling (e.g., logP, solubility) are recommended .
Q. What intermolecular interactions stabilize the crystal structure of benzothiazole-acetamide hybrids?
X-ray studies reveal:
- Classical hydrogen bonds : N–H⋯N between acetamide NH and benzothiazole N atoms (2.8–3.0 Å) .
- Non-classical interactions : C–H⋯O (2.6–3.2 Å) and S⋯S contacts (3.62 Å), forming 1D ribbons .
- Conformational rigidity : The benzothiazole-acetamide backbone adopts near-planarity, while bulky substituents (e.g., adamantyl) occupy gauche positions to minimize steric strain .
Q. How does molecular conformation inform the design of covalent inhibitors like KRASG12C-targeting compounds?
Surface groove interactions (e.g., with H95/Y96/Q99 residues in KRASG12C) are critical. Covalent inhibitors like N-(1-acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamide derivatives exploit acrylamide groups for cysteine targeting, with indole and benzothiazole moieties enhancing binding affinity (IC₅₀: <1 µM) .
Q. What strategies optimize reaction yields during synthesis?
- Catalyst selection : KI/K₂CO₃ accelerates nucleophilic substitution in DMF .
- Solvent effects : Ethanol or chloroform enables high-purity crystallization .
- Temperature control : Reflux at 80°C balances reaction rate and byproduct suppression .
Q. How do structural modifications impact solubility and bioavailability?
Polar groups (e.g., methoxy or hydroxyl) improve aqueous solubility but may reduce membrane permeability. Prodrug strategies (e.g., esterification of acetamide NH) or nanoparticle encapsulation are explored to enhance pharmacokinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
